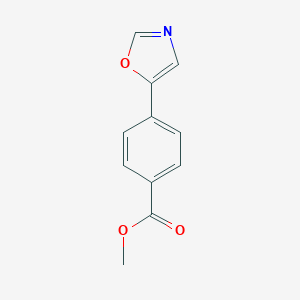
Methyl 4-(1,3-oxazol-5-yl)benzoate
Cat. No. B178259
Key on ui cas rn:
179057-14-8
M. Wt: 203.19 g/mol
InChI Key: LFNHUUMUCVZCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08022075B2
Procedure details


The procedure of Example 1 was repeated, except that methyl 4-formylbenzoate (4.92 g) and p-toluenesulfonylmethylisocyanate (7.03 g) were used, to thereby yield the title compound (5.28 g).


Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1)=[O:2].C1(C)C=CC(S([CH2:22][N:23]=[C:24]=O)(=O)=O)=CC=1>>[O:2]1[C:1]([C:3]2[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=2)=[CH:24][N:23]=[CH:22]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=CC=C(C(=O)OC)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
7.03 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)CN=C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=NC=C1C1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.28 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
